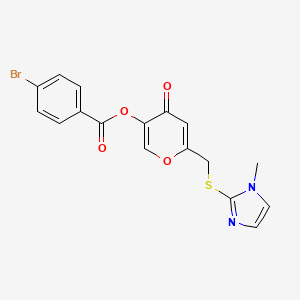
2-(Thiophène-2-yl)-1,3-thiazole-4-carbaldéhyde
Vue d'ensemble
Description
Thiophene-based compounds are a class of heterocyclic compounds that have been widely studied due to their potential applications in various fields . They are known for their high resonance energy, electrophilic reactivity, high π-electron density, and planar structure .
Synthesis Analysis
Thiophene derivatives are typically synthesized through condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The presence of sulfur in the ring system contributes to the unique properties of thiophene and its derivatives .Chemical Reactions Analysis
Thiophene-based compounds are known to undergo a variety of chemical reactions. For example, reaction of thiophene with butyl lithium gives 2-lithiothiophene, also called 2-thienyllithium. This reagent reacts with electrophiles to give thienyl derivatives .Physical and Chemical Properties Analysis
Thiophene-based compounds are known for their high resonance energy, electrophilic reactivity, high π-electron density, and planar structure . They are also known for their good thermal stability .Applications De Recherche Scientifique
Composés biologiquement actifs
Les analogues à base de thiophène, tels que le 2-(thiophène-2-yl)-1,3-thiazole-4-carbaldéhyde, ont été étudiés par un nombre croissant de scientifiques en tant que classes potentielles de composés biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Chimie industrielle et science des matériaux
Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Cela suggère que le this compound pourrait potentiellement être utilisé dans ces domaines.
Semiconducteurs organiques
Les molécules à médiation thiophène jouent un rôle important dans le développement des semiconducteurs organiques . Cela implique que le this compound pourrait être utilisé dans le développement de nouveaux semiconducteurs organiques.
Transistors à effet de champ organiques (OFET)
Les dérivés du thiophène sont également utilisés dans la fabrication de transistors à effet de champ organiques (OFET) . Par conséquent, le this compound pourrait potentiellement être utilisé dans cette application.
Diodes électroluminescentes organiques (OLED)
Les dérivés du thiophène sont utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) . Cela suggère que le this compound pourrait être utilisé dans la production d'OLED.
Activité fongicide
Une série de nouveaux dérivés de la N-(thiophène-2-yl) nicotinamide ont été conçus et synthétisés en épissant la molécule naturelle hétérocyclique azotée de l'acide nicotinique et l'hétérocycle soufré du thiophène . Les résultats des bioessais in vivo de tous les composés contre le mildiou du concombre (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) en serre ont indiqué que ces composés présentaient d'excellentes activités fongicides . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux fongicides.
Détection d'ions métalliques
Les dérivés du thiophène sont utilisés pour évaluer la sélectivité des sondes avec divers ions métalliques . Cela implique que le this compound pourrait être utilisé dans le développement de nouvelles méthodes de détection d'ions métalliques.
Mécanisme D'action
The mechanism of action of thiophene-based compounds can vary widely depending on their structure and the specific application. For example, some thiophene-based compounds have been shown to have significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-thiophen-2-yl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS2/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPRGDHUZOZOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256420-30-1 | |
| Record name | 2-(thiophen-2-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2407757.png)
![2-{[2,2'-bithiophene]-5-yl}-S-(4-ethoxy-3-fluorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2407759.png)
![3-Oxo-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}propanenitrile](/img/structure/B2407760.png)
![(E)-methyl 2-cyano-3-(9-methyl-4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2407761.png)



![N-(2,3-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2407767.png)
![4-(N-butyl-N-ethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2407769.png)
![2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2407772.png)




